Parishin K

Cardiovascular Disease Research Myocardial Ischemia H9c2 Cardiomyocytes

Parishin K (CAS: 1971915-61-3; molecular formula C33H42O19; molecular weight 742.68 g/mol) is a rare polyphenolic glucoside isolated from the roots of Gastrodia elata Bl., a traditional Chinese medicinal plant. Unlike the more widely studied parishin A (MW 996.91; C45H56O25), which functions primarily as a neuroprotective prodrug that undergoes hydrolysis to gastrodin, Parishin K possesses a distinct molecular architecture featuring a methyl ester modification and only two glucopyranosyloxybenzyl moieties rather than three.

Molecular Formula C33H42O19
Molecular Weight 742.7 g/mol
Cat. No. B12376673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin K
Molecular FormulaC33H42O19
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1
InChIKeyCDVROTYLMGVUMY-DYDXLFEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Parishin K for Research Procurement: A Phenolic Glycoside with Distinct Cardioprotective and Metabolic Differentiation


Parishin K (CAS: 1971915-61-3; molecular formula C33H42O19; molecular weight 742.68 g/mol) is a rare polyphenolic glucoside isolated from the roots of Gastrodia elata Bl., a traditional Chinese medicinal plant . Unlike the more widely studied parishin A (MW 996.91; C45H56O25), which functions primarily as a neuroprotective prodrug that undergoes hydrolysis to gastrodin, Parishin K possesses a distinct molecular architecture featuring a methyl ester modification and only two glucopyranosyloxybenzyl moieties rather than three [1]. This structural difference confers a unique metabolic fate: Parishin K serves as a direct precursor to parishin J, a compound that has demonstrated significantly greater cardioprotective efficacy in head-to-head comparisons with gastrodin in H9c2 cardiomyocyte hypoxia/reoxygenation models [2].

Why Parishin K Cannot Be Substituted with Parishin A, B, C, or E in Specialized Research Applications


Generic substitution among parishin derivatives is scientifically invalid due to fundamentally divergent metabolic fates and tissue-specific pharmacological profiles. While parishin A (the most commonly available reference standard) acts primarily as a neuroprotective prodrug that undergoes extensive hydrolysis to yield gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C as dominant metabolites [1], Parishin K follows a distinct metabolic pathway: it serves as a precursor to parishin J, a compound that demonstrated superior cardioprotection compared to gastrodin in hypoxia/reoxygenation-injured H9c2 cardiomyocytes [2]. Furthermore, the differential tissue distribution of parishin derivatives is well-documented: parishin A and parishin B are the most abundant constituents in Maclura tricuspidata twig, bark, and root, while being comparatively scarce in leaves and xylem [3]. In beagle dog pharmacokinetic studies, the lower limit of quantification (LLOQ) varies substantially among parishin derivatives—0.40 ng/mL for parishin B, 0.02 ng/mL for parishin E, and 0.20 ng/mL for parishin and parishin C—reflecting distinct analytical behavior and detection sensitivity that directly impacts experimental reproducibility [4]. Substituting Parishin K with another parishin derivative therefore introduces uncontrolled variables in metabolic fate, tissue-specific activity, and analytical quantification, compromising both experimental validity and cross-study comparability.

Parishin K Quantitative Evidence Guide: Verified Differentiation from Closest Analogs


Parishin K as a Precursor to Parishin J: Superior Cardioprotection via JNK1 Pathway Modulation Compared to Gastrodin

Parishin K functions as an upstream precursor to parishin J, which demonstrated significantly greater cardioprotective efficacy compared to the positive control gastrodin. In a hypoxia/reoxygenation (H/R) injury model using H9c2 cardiomyocytes, parishins J and B provided greater cardioprotection than gastrodin [1]. The superior protection conferred by parishin J was mechanistically linked to inhibition of JNK1 phosphorylation levels, down-regulation of c-jun and ATF-2 phosphorylation, and decreased phosphorylation of 14-3-3 with increased binding to Bax [1]. While Parishin K itself has been identified as an inhibitor of H9c2 cells with potential cardioprotective effects , its value as a research tool lies in its capacity to generate parishin J, the metabolite responsible for the observed superior efficacy relative to gastrodin.

Cardiovascular Disease Research Myocardial Ischemia H9c2 Cardiomyocytes

Metabolic Fate Differentiation: Parishin K Generates Parishin J Whereas Parishin C Yields Gastrodin and p-Hydroxybenzyl Alcohol

The metabolic pathways of parishin derivatives are structurally determined and mutually exclusive. In comparative metabolic profiling studies, parishin A (the tri-ester parishin) undergoes hydrolysis to yield gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C as its dominant metabolites [1]. Parishin K, possessing a distinct C33H42O19 structure with a methyl ester modification, follows a different metabolic trajectory: it is converted to parishin J rather than undergoing the same hydrolysis cascade observed for parishin A [2]. This metabolic divergence means that Parishin K cannot be substituted with parishin A, B, or C in studies where parishin J-mediated effects are the intended research focus.

Drug Metabolism Prodrug Activation Pharmacokinetics

Molecular Weight and Structural Simplification: Parishin K (742.68 g/mol) Versus Parishin A (996.91 g/mol)

Parishin K possesses a molecular formula of C33H42O19 and a molecular weight of 742.68 g/mol, representing a significant structural simplification compared to parishin A (C45H56O25; 996.91 g/mol), which contains three glucopyranosyloxybenzyl moieties in a tri-ester configuration . Parishin K contains only two such moieties with a methyl ester modification, placing it structurally closer to parishin C (C32H40O19; 728.7 g/mol) but with distinct metabolic properties as described in Evidence Item 2. This molecular weight difference (254.23 g/mol reduction, representing approximately 25.5% smaller molecular mass) translates to distinct chromatographic behavior and solubility characteristics, enabling easier analytical differentiation in complex matrices [1].

Natural Product Chemistry Analytical Method Development Reference Standards

Tissue-Specific Procurement Relevance: Parishin Derivatives Exhibit Distinct Abundance Patterns Across Plant Tissues

Quantitative comparative analysis of parishin derivatives across different plant tissues of Maclura tricuspidata (a source organism related to Gastrodia elata) revealed that parishin A and parishin B are the most abundant constituents in twig, bark, and root, but are comparatively scarce in leaves, xylem, and fruit [1]. Parishin K, isolated specifically from the roots of Gastrodia elata Bl. [2], exhibits a tissue-specific distribution that distinguishes it from parishin A and parishin B, which are also abundant in rhizome and twig tissues [1][3]. This differential tissue distribution has direct implications for natural product sourcing and extract standardization.

Phytochemistry Natural Product Sourcing Quality Control

Parishin K Recommended Procurement Scenarios: High-Value Research Applications Validated by Evidence


Cardiovascular Disease Research Requiring JNK1 Pathway-Targeted Myocardial Protection Models

Investigators studying myocardial ischemia-reperfusion injury or hypoxia/reoxygenation damage in H9c2 cardiomyocytes should procure Parishin K rather than gastrodin or parishin A. Evidence demonstrates that parishin J (the direct metabolite of Parishin K) provides significantly greater cardioprotection than gastrodin in H/R-injured H9c2 cells, with protection mediated through JNK1 phosphorylation inhibition, down-regulation of c-jun and ATF-2 phosphorylation, and modulation of 14-3-3/Bax binding [1]. Parishin K serves as the requisite precursor for generating parishin J in experimental systems, whereas parishin A metabolizes primarily to gastrodin and p-hydroxybenzyl alcohol [2], rendering it unsuitable for parishin J-focused cardioprotection studies.

Metabolic Pathway Studies Investigating Differential Prodrug Activation Among Parishin Derivatives

For research programs investigating the structure-metabolism relationship of phenolic glucoside prodrugs, Parishin K provides a unique comparator that generates parishin J rather than the gastrodin/p-hydroxybenzyl alcohol cascade observed with parishin A [1][2]. This metabolic exclusivity makes Parishin K an essential tool for dissecting whether observed pharmacological effects are attributable to parishin J, gastrodin, or downstream phenolic metabolites. Procurement of Parishin K alongside parishin A and parishin C enables head-to-head comparative metabolism studies that can delineate compound-specific versus class-wide pharmacological activities.

Analytical Method Development for Parishin Derivative Quantification in Complex Biological Matrices

Analytical chemists developing LC-MS/MS methods for simultaneous quantification of parishin derivatives in plasma or tissue samples require Parishin K as a reference standard due to its distinct chromatographic behavior and molecular weight (742.68 g/mol) relative to parishin A (996.91 g/mol) and parishin C (728.7 g/mol) [1]. The lower limit of quantification (LLOQ) for parishin derivatives varies substantially (0.02-0.40 ng/mL) [2], and Parishin K's unique mass and retention characteristics enable its unambiguous identification in complex mixtures. Procurement of Parishin K is essential for laboratories seeking to achieve comprehensive analytical coverage of the parishin chemical space in pharmacokinetic or quality control applications.

Root-Derived Parishin Compound Studies Requiring Tissue-Verified Sourcing

For phytochemical investigations requiring tissue-specific parishin compounds, Parishin K—isolated specifically from the roots of Gastrodia elata Bl.—offers a sourcing-verified alternative to parishin A and parishin B, which are multi-tissue abundant (rhizome, twig, bark, and root) [1][2]. Researchers investigating root-specific pharmacological activities or developing root-extract standardization protocols should procure Parishin K as a root-derived reference marker, distinguishing it from rhizome-derived parishin A that may co-occur with different co-extracted constituents depending on harvest location .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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